molecular formula C12H20N4O2 B7175045 tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B7175045
M. Wt: 252.31 g/mol
InChI Key: FVRGAQSNLVCYJL-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a chemical compound belonging to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves the following steps:

  • Formation of the Triazole Ring: : This can be achieved through the cyclization of hydrazine derivatives with α-haloketones or α-haloesters under acidic or basic conditions.

  • Introduction of the Ethyl Group: : Ethylation can be performed using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a strong base.

  • Carboxylation: : The carboxylate group can be introduced using reagents like carbon dioxide under high pressure and temperature, or by reacting with carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be achieved using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

  • Substitution: : Amines, alcohols, and strong bases.

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, and ketones.

  • Reduction: : Alcohols and amines.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: has several applications in scientific research:

  • Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cardiovascular diseases.

  • Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Material Science: : It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

  • Organic Synthesis: : It can act as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: can be compared with other similar compounds such as:

  • Tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

  • 7-tert-Butyl 3-ethyl 5,6-dihydro- [1,2,4]triazolo [4,3-a]pyrazine-3,7 (8H)-dicarboxylate

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

tert-butyl 3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-5-9-13-14-10-8-15(6-7-16(9)10)11(17)18-12(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRGAQSNLVCYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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